5-Iodo-2-methylbenzoic acid
Overview
Description
5-Iodo-2-methylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related iodinated aromatic compounds and their chemical properties, which can provide insights into the behavior of 5-Iodo-2-methylbenzoic acid. For instance, iodinated benzoic acid derivatives are often used in organic synthesis and can exhibit interesting reactivity due to the presence of the iodine atom .
Synthesis Analysis
The synthesis of iodinated aromatic compounds can involve various reagents and conditions. For example, 2-iodoxybenzoic acid (IBX) is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions . This suggests that similar mild conditions could potentially be used for the synthesis or transformation of 5-Iodo-2-methylbenzoic acid. Additionally, the use of iodine(V) reagents like IBX in organic synthesis is highlighted for their effectiveness in oxidations adjacent to carbonyl functionalities and at benzylic centers .
Molecular Structure Analysis
The molecular structure of iodinated aromatic compounds can be influenced by the presence of iodine. For instance, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid shows bond distances and angles that reflect steric strain due to the iodine atom . This implies that 5-Iodo-2-methylbenzoic acid may also exhibit steric strain affecting its molecular geometry.
Chemical Reactions Analysis
Iodinated aromatic compounds participate in various chemical reactions. The oxidation of alcohols and 1,2-diols by IBX in DMSO is an example of the reactivity of such compounds . Furthermore, iodolactonization of 2-alkynylbenzoic acids in ionic liquids demonstrates the regiochemical outcomes that can be influenced by the reaction medium . These reactions showcase the potential chemical transformations that 5-Iodo-2-methylbenzoic acid could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodinated aromatic compounds can be quite distinct. For example, modified 2-iodoxybenzoic acids have been used as catalysts for the oxidation of alcohols to various carbonyl compounds, indicating their potential utility in synthetic chemistry . The presence of the iodine atom can significantly affect the reactivity and physical properties of these compounds, which would be relevant for 5-Iodo-2-methylbenzoic acid as well.
Scientific Research Applications
Synthesis of Complex Organic Compounds
5-Iodo-2-methylbenzoic acid is used in the synthesis of various complex organic compounds. For instance, it serves as a starting material in the synthesis of heterocycle compounds like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which has shown potential as an anticancer agent for lung cancer cells (Zhou et al., 2020). Similarly, it has been utilized in synthesizing aromatic constituents of calichemicins, a group of antibiotics, thereby demonstrating its role in pharmaceutical compound development (Laak & Scharf, 1989).
Advancements in Organic Chemistry Reactions
This compound is pivotal in advancing organic chemistry reactions. For example, it is involved in iodolactonization processes in ionic liquids, showcasing the versatility of 5-Iodo-2-methylbenzoic acid in facilitating diverse chemical reactions (Mancuso et al., 2017).
Contribution to Nanotechnology
5-Iodo-2-methylbenzoic acid plays a significant role in nanotechnology. It has been used in the formation of nano-dispersed composites, particularly in binding iodine to an organic matrix. This application is crucial for technologies aimed at iodine delivery in biological systems, highlighting the compound's importance in both material science and biotechnology (Mamtsev et al., 2016).
Development of Antimicrobial and Anthelmintic Agents
Research indicates that 5-Iodo-2-methylbenzoic acid derivatives exhibit antimicrobial and anthelmintic activities. This is evident in the synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles, which have shown effectiveness against certain pathogenic microbes and earthworm species (Dahiya et al., 2008).
Photocatalytic Degradation Studies
In environmental chemistry, 5-Iodo-2-methylbenzoic acid is useful in studying photocatalytic reactions. Its derivatives have been employed to investigate the degradation of organic compounds in aqueous suspensions, which is pivotal for understanding and improving environmental remediation techniques (Wang et al., 2000).
Safety And Hazards
Future Directions
The future directions for 5-Iodo-2-methylbenzoic acid could involve optimizing the synthesis process. The current process includes a reaction step of iodinating 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride, and a purification step including sublimation, distillation, crystallization, or a combination of two or more of these . Improvements could be made in these steps to increase yield and purity.
Relevant Papers Relevant papers related to 5-Iodo-2-methylbenzoic acid can be found in various sources . These papers provide more detailed information about the properties, synthesis, and applications of 5-Iodo-2-methylbenzoic acid.
properties
IUPAC Name |
5-iodo-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBHOZQZSHGUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347446 | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylbenzoic acid | |
CAS RN |
54811-38-0 | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54811-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054811380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-2-Methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Iodo-2-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR47NR9ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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